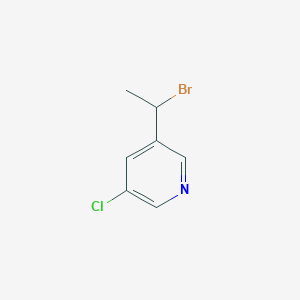

3-(1-Bromoethyl)-5-chloropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Bromethyl)-5-chloropyridin ist eine organische Verbindung, die zur Klasse der halogenierten Pyridine gehört. Diese Verbindung weist einen Pyridinring auf, der an der dritten Position mit einer Bromoethylgruppe und an der fünften Position mit einem Chloratom substituiert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(1-Bromethyl)-5-chloropyridin beinhaltet typischerweise die Halogenierung von Pyridinderivaten. Ein übliches Verfahren ist die Bromierung von 3-Ethyl-5-chloropyridin unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid (NBS) unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine Überbromierung zu verhindern.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von 3-(1-Bromethyl)-5-chloropyridin durch Optimierung der Reaktionsbedingungen zur Sicherstellung einer hohen Ausbeute und Reinheit skaliert werden. Dies kann kontinuierliche Strömungsreaktoren und automatisierte Systeme umfassen, um die Zugabe von Reagenzien präzise zu steuern und die gewünschten Temperatur- und Druckbedingungen aufrechtzuerhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1-Bromethyl)-5-chloropyridin durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Bromoethylgruppe kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyridin-N-Oxide zu bilden.

Reduktion: Die Bromoethylgruppe kann mit Hilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einer Ethylgruppe reduziert werden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln (z. B. Dimethylformamid) werden üblicherweise verwendet.

Oxidation: Es werden Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) eingesetzt.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid in wasserfreiem Ether verwendet.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Zu den Produkten gehören 3-(1-Azidoethyl)-5-chloropyridin oder 3-(1-Thioethyl)-5-chloropyridin.

Oxidation: Das Hauptprodukt ist 3-(1-Bromethyl)-5-chloropyridin-N-Oxid.

Reduktion: Das Hauptprodukt ist 3-Ethyl-5-chloropyridin.

Wissenschaftliche Forschungsanwendungen

3-(1-Bromethyl)-5-chloropyridin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es dient als Baustein für die Entwicklung neuer Medikamente und Therapeutika.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von 3-(1-Bromethyl)-5-chloropyridin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Bromoethylgruppe kann als Elektrophil wirken und mit nucleophilen Stellen in biologischen Molekülen reagieren. Dies kann zur Bildung kovalenter Bindungen mit Proteinen, DNA oder anderen Zellkomponenten führen, was möglicherweise ihre normale Funktion stört und zu biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 3-(1-Bromoethyl)-5-chloropyridine involves its interaction with various molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function and leading to biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 3-(1-Bromethyl)-5-fluoropyridin

- 3-(1-Bromethyl)-5-methylpyridin

- 3-(1-Bromethyl)-5-iodopyridin

Vergleich

Im Vergleich zu diesen ähnlichen Verbindungen ist 3-(1-Bromethyl)-5-chloropyridin aufgrund des Vorhandenseins des Chloratoms einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Das Chloratom kann die elektronischen Eigenschaften der Verbindung beeinflussen und sie in bestimmten chemischen Reaktionen reaktiver oder weniger reaktiv machen. Darüber hinaus kann das Vorhandensein von Chlor die Löslichkeit und Stabilität der Verbindung beeinflussen, was wichtige Faktoren für ihre praktischen Anwendungen sind.

Eigenschaften

Molekularformel |

C7H7BrClN |

|---|---|

Molekulargewicht |

220.49 g/mol |

IUPAC-Name |

3-(1-bromoethyl)-5-chloropyridine |

InChI |

InChI=1S/C7H7BrClN/c1-5(8)6-2-7(9)4-10-3-6/h2-5H,1H3 |

InChI-Schlüssel |

RGQBPDUMZDYYBJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CN=C1)Cl)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)

![9-Fluoro-11,17-dihydroxy-16-(methoxymethoxy)-17-[2-(methoxymethoxy)acetyl]-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12287181.png)

![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)

![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)